molecular formula C6H4F3NO2 B11910171 2-(Trifluoromethoxy)pyridin-4-ol

2-(Trifluoromethoxy)pyridin-4-ol

Cat. No.: B11910171
M. Wt: 179.10 g/mol
InChI Key: GINSPHNXUOOLFN-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)pyridin-4-ol is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a pyridin-4-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the desulfurization-fluorination approach, which uses reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide . This method allows for the efficient introduction of the trifluoromethoxy group under controlled conditions.

Industrial Production Methods: Industrial production of 2-(Trifluoromethoxy)pyridin-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridin-4-ol derivatives, while oxidation and reduction can lead to different oxidation states of the pyridin-4-ol moiety .

Properties

Molecular Formula

C6H4F3NO2

Molecular Weight

179.10 g/mol

IUPAC Name

2-(trifluoromethoxy)-1H-pyridin-4-one

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)12-5-3-4(11)1-2-10-5/h1-3H,(H,10,11)

InChI Key

GINSPHNXUOOLFN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=CC1=O)OC(F)(F)F

Origin of Product

United States

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